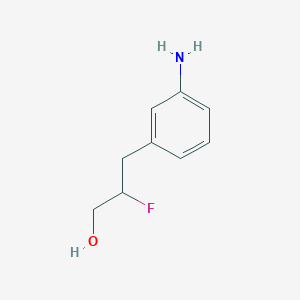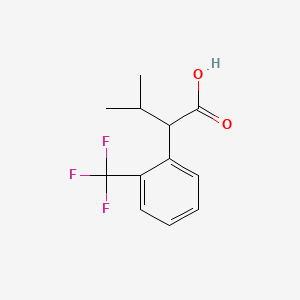![molecular formula C10H15ClO2S B13513611 Dispiro[3.1.36.14]decane-8-sulfonyl chloride](/img/structure/B13513611.png)
Dispiro[3.1.36.14]decane-8-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dispiro[3.1.36.14]decane-8-sulfonyl chloride is a chemical compound known for its unique structure and potential applications in various fields. The compound features a dispiro structure, which means it contains two spiro-connected rings. This structural characteristic imparts unique chemical and physical properties to the compound, making it a subject of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[3.1.36.14]decane-8-sulfonyl chloride typically involves the reaction of a dispiro compound with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Dispiro[3.1.36.14]decane-8-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Addition Reactions: The compound can participate in addition reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonate esters, sulfonic acids, and sulfides, depending on the type of reaction and reagents used.
Aplicaciones Científicas De Investigación
Dispiro[3.1.36.14]decane-8-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Dispiro[3.1.36.14]decane-8-sulfonyl chloride involves its ability to react with nucleophiles and electrophiles, forming stable products. The compound’s sulfonyl chloride group is highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Dispiro[3.1.36.14]decane-8-sulfonyl chloride can be compared with other similar compounds, such as:
Dispiro[3.1.36.14]decane-8-thiol: Similar structure but contains a thiol group instead of a sulfonyl chloride group.
Dispiro[3.1.36.14]decan-8-ol: Contains a hydroxyl group instead of a sulfonyl chloride group.
Dispiro[3.1.36.14]decan-8-ylmethanethiol: Contains a methanethiol group instead of a sulfonyl chloride group.
The uniqueness of this compound lies in its sulfonyl chloride group, which imparts distinct reactivity and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H15ClO2S |
|---|---|
Peso molecular |
234.74 g/mol |
Nombre IUPAC |
dispiro[3.1.36.14]decane-8-sulfonyl chloride |
InChI |
InChI=1S/C10H15ClO2S/c11-14(12,13)8-4-10(5-8)6-9(7-10)2-1-3-9/h8H,1-7H2 |
Clave InChI |
CCJQYFWZYWHULB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CC3(C2)CC(C3)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


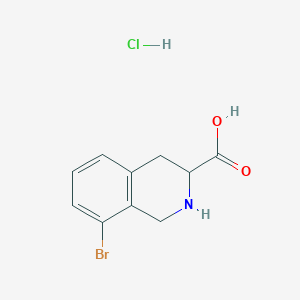
![(2s)-2-[(3-Chlorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B13513539.png)

![5-[(4-ethylpiperazin-1-yl)methyl]-N-(5-iodo-1,3-thiazol-2-yl)pyridin-2-amine](/img/structure/B13513542.png)
![methyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13513552.png)
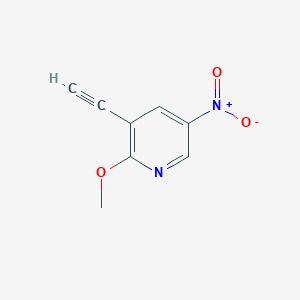
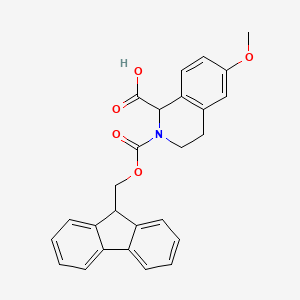


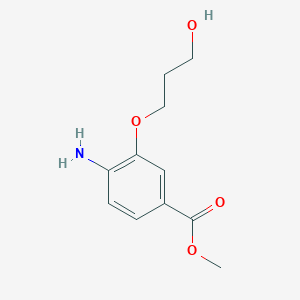
![(2-Aminoethyl)(methyl)[(5-methylthiophen-2-yl)methyl]amine dihydrochloride](/img/structure/B13513583.png)
![3-{5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-yl}propanoicacidhydrochloride](/img/structure/B13513585.png)
